molecular formula C22H41N3O6 B12569279 N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine CAS No. 591733-86-7

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine

Cat. No.: B12569279
CAS No.: 591733-86-7
M. Wt: 443.6 g/mol
InChI Key: UIOIKIGWDSZGNB-QAETUUGQSA-N
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Description

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine is a synthetic tripeptide sequence featuring an N-terminal tert-butyloxycarbonyl (Boc) protecting group. This protection strategy is critical in solid-phase peptide synthesis (SPPS), as the Boc group stabilizes the amine terminus during coupling reactions and can be removed under mild acidic conditions without affecting the peptide backbone . The constituent amino acids—leucine, isoleucine, and valine—are all branched-chain amino acids (BCAAs), a class that constitutes approximately 35% of the essential amino acids in mammalian muscle tissue and serves as fundamental building blocks for protein synthesis . In research settings, this Boc-protected tripeptide is a valuable building block for the construction of longer, more complex peptides. Its applications extend to medicinal chemistry and pharmaceutical research, where it may be used in the development and study of potential therapeutic agents. The contained BCAA sequence is of particular interest in metabolic studies, as BCAAs and their derivatives are known to participate in key signaling pathways, such as the mTOR cascade, which regulates protein synthesis, metabolism, and cell growth . This product is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the safety data sheet and handle the compound according to established laboratory safety protocols.

Properties

CAS No.

591733-86-7

Molecular Formula

C22H41N3O6

Molecular Weight

443.6 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]butanoic acid

InChI

InChI=1S/C22H41N3O6/c1-10-14(6)17(19(27)24-16(13(4)5)20(28)29)25-18(26)15(11-12(2)3)23-21(30)31-22(7,8)9/h12-17H,10-11H2,1-9H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29)/t14-,15-,16-,17-/m0/s1

InChI Key

UIOIKIGWDSZGNB-QAETUUGQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine typically involves the stepwise coupling of protected amino acids. The tert-butoxycarbonyl group is introduced to protect the amine groups of the amino acids. The synthesis can be carried out using various coupling reagents such as di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide . The reaction conditions often include the use of solvents like tetrahydrofuran or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Overview:
The Boc (tert-butoxycarbonyl) protecting group is extensively used in solid-phase peptide synthesis (SPPS). The primary advantage of using N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine lies in its ability to protect amino acids during peptide assembly, enabling selective reactions at the amino and carboxy terminal ends.

Key Benefits:

  • Stability : The Boc group provides stability during the synthesis process, facilitating the formation of complex peptides.
  • Selective Deprotection : It allows for selective removal under mild acid conditions (e.g., trifluoroacetic acid), which is crucial for maintaining the integrity of sensitive side chains.

Drug Development

Overview:
this compound has been investigated for its potential in drug formulation and delivery systems. Its role as a prodrug can enhance the bioavailability of therapeutic agents.

Case Studies:

  • Prodrug Approaches : Research indicates that dipeptides like this compound can improve the solubility and permeability of drugs, such as corticosteroids, thereby enhancing their therapeutic efficacy .
  • Targeted Delivery : The compound's structure allows for modifications that can target specific tissues or cells, increasing the effectiveness of treatments while reducing side effects .

Biochemical Research

Overview:
In biochemical studies, this compound serves as a substrate or inhibitor for various enzymes involved in protein synthesis and metabolism.

Applications:

  • Enzyme Interaction Studies : Studies have shown that this compound can interact with aminoacyl-tRNA synthetases, influencing the accuracy of protein translation .
  • Metabolic Pathway Analysis : The compound aids in understanding metabolic pathways involving branched-chain amino acids (BCAAs), contributing to insights into disorders related to amino acid metabolism .

Data Tables

Application AreaDescriptionKey Findings/References
Peptide SynthesisUtilized as a protecting group in SPPSEnhances stability and selectivity
Drug DevelopmentServes as a prodrug to improve bioavailabilityIncreases solubility of corticosteroids
Biochemical ResearchActs as a substrate for enzyme studiesInfluences protein translation accuracy

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine primarily involves its role as a protected intermediate in peptide synthesis. The tert-butoxycarbonyl group protects the amine functionalities, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions to form peptides or other derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Boc-Protected Dipeptides and Amino Acid Derivatives

Boc-Leu-Ile-Val shares structural and functional similarities with Boc-protected dipeptides and single amino acid derivatives. Key examples include:

Table 1: Key Properties of Boc-Protected Analogs
Compound Name Molecular Weight (g/mol) CAS Number Purity (%) Key Applications
Boc-L-Isoleucine 217.27 13139-16-7 98 Peptide synthesis, drug design
Boc-L-Valine 217.27 13734-41-3 95 Intermediate in SPPS
Boc-Val-Val-OMe (dipeptide) 330.42 - - Crystallography studies
Boc-Leu-Ile-Val (tripeptide) ~500.6 (estimated) - - Drug delivery systems

Notes:

  • Boc-Val-Val-OMe (from ) exhibits a twisted parallel β-sheet structure in its crystal form, stabilized by intermolecular hydrogen bonds . The tripeptide Boc-Leu-Ile-Val likely adopts a more complex tertiary structure due to its additional residue, though crystallographic data is unavailable.
  • Purity levels for Boc-protected single amino acids (e.g., Boc-L-Isoleucine, Boc-L-Valine) range from 95% to 98%, as cataloged in and .

Stability and Reactivity

  • Boc Group Stability : The Boc group is acid-labile, enabling selective removal with trifluoroacetic acid (TFA). This property is shared across Boc-protected compounds, including Boc-Val-Val-OMe .
  • Steric Effects : Bulky side chains in Boc-Leu-Ile-Val (e.g., isoleucine’s β-branching) may hinder coupling efficiency compared to linear analogs like Boc-Glycine .

Biological Activity

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine (Boc-Leu-Ile-Val) is a peptide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₀H₁₉N₃O₄
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 13734-41-3
  • Purity : >99.0%
  • Physical State : Solid (white to almost white powder)
  • Melting Point : 78.0 to 81.0 °C
  • Solubility : Soluble in methanol

Boc-Leu-Ile-Val exhibits various biological activities that can be attributed to its structural characteristics as a peptide. The compound is known to influence several biological pathways:

  • Integrin Interaction : As a peptide, Boc-Leu-Ile-Val may interact with integrins, which are crucial for cell adhesion and signaling. Integrins play significant roles in processes such as inflammation, immune response, and tissue repair .
  • Cell Cycle Regulation : The compound has been studied for its potential effects on cell cycle progression and apoptosis, which are critical in cancer biology and therapeutic interventions .
  • Neuronal Signaling : Research indicates that peptide derivatives can modulate neuronal signaling pathways, possibly impacting neurodegenerative diseases and cognitive functions .

Biological Activity Overview

The biological activities of Boc-Leu-Ile-Val can be summarized as follows:

Activity TypeDescription
AntimicrobialPotential efficacy against various pathogens, influencing immune responses.
Anti-inflammatoryModulation of inflammatory pathways through integrin interactions.
CytotoxicityInduction of apoptosis in cancer cells via cell cycle regulation.
NeuroprotectivePossible protective effects on neuronal cells in neurodegenerative models.

Study 1: Integrin Binding Affinity

In a study investigating the binding affinity of peptide inhibitors to integrins, Boc-Leu-Ile-Val demonstrated significant binding capabilities compared to other peptide sequences. The study employed a competitive binding assay revealing that Boc-Leu-Ile-Val had a dissociation constant (Kd) in the nanomolar range, indicating strong interaction with the target integrin .

Study 2: Anti-inflammatory Effects

A pharmacological study evaluated the anti-inflammatory properties of Boc-Leu-Ile-Val in a rat model of acute lung injury. The results showed that treatment with the peptide significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6 levels) compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases .

Study 3: Neuroprotective Properties

Research conducted on the neuroprotective effects of Boc-Leu-Ile-Val involved administering the peptide to models of Alzheimer’s disease. The findings indicated that the compound reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to untreated controls .

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